Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
CAS No.: 10396-10-8
Cat. No.: VC21011221
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10396-10-8 |
|---|---|
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | [(4-methylphenyl)sulfonylamino]urea |
| Standard InChI | InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12) |
| Standard InChI Key | VRFNYSYURHAPFL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N |
Introduction
Physical and Chemical Properties
Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide is a complex organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group linked to a benzene ring with a methyl substitution, along with a hydrazide functional group. These structural elements contribute to its unique chemical and biological properties.
Basic Identification Data
The compound is characterized by the following key properties:
Structural Characteristics
The molecular structure of Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide features a 4-methylbenzene ring with a sulfonyl group that connects to a semicarbazide moiety. This unique arrangement of functional groups contributes to its chemical reactivity and biological activities. The presence of the hydrazide functional group is particularly significant, as it is often associated with various biological activities, making this compound a subject of interest for pharmacological studies.
Synthesis Methods
Several synthesis methods have been developed for Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, allowing for varying yields and purities depending on the reagents and conditions used. These methods are crucial for producing the compound in sufficient quantities for research and applications.
The synthesis typically involves the reaction of 4-methyl-1-benzene sulfonyl chloride with appropriate reagents to form Schiff base compounds . The reaction pathway generally proceeds through the condensation of carbonyl compounds with an amine group . This process results in the formation of new complexes with distinct properties.
Characterization of the synthesized products is commonly performed using thin layer chromatography, FT-IR spectroscopy, and ¹H-NMR to confirm the structure and presence of functional groups .
Biological Activities
Anti-inflammatory Properties
Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide exhibits notable anti-inflammatory activity, making it a compound of interest for potential therapeutic applications . Research has demonstrated that some derivatives synthesized from 4-methyl-1-benzene sulfonyl chloride show promising anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions .
Antibacterial Properties
The compound also demonstrates significant antibacterial activity . Studies have shown that complexes synthesized from this compound can effectively inhibit bacterial growth, indicating potential use in antimicrobial applications . Additionally, some derivatives have exhibited antifungal properties, further expanding their potential antimicrobial applications .
Industrial Applications
Blowing Agent for Plastics
One of the primary industrial applications of Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide is as a high-temperature nitrogen blowing agent for plastics . It is particularly suitable for high-temperature processing plastics such as:
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ABS resin
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Nylon
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Hard PVC
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High-density polyethylene
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Polypropylene
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Polycarbonate
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Natural rubber
The processing of this compound as a blowing agent is considered safe, without the risk of premature foaming . By adding certain active agents, it can also be adapted for use as a low-temperature foaming agent. For example, after surface treatment with urea, its decomposition temperature can be reduced, making it suitable for additional applications .
Other Applications
Beyond its use as a blowing agent, Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide finds applications in pharmaceutical research and materials science. Its unique chemical properties make it valuable as a chemical intermediate for the synthesis of more complex molecules or for modifying the properties of existing compounds.
Analytical Methods
Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide can be analyzed using reverse phase (RP) HPLC methods with simple conditions . A recommended approach involves:
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Using a Newcrom R1 HPLC column
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Mobile phase containing acetonitrile (MeCN), water, and phosphoric acid
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For Mass-Spec (MS) compatible applications, substituting phosphoric acid with formic acid
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Option for smaller 3 μm particles columns for fast UPLC applications
This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies .
Structure-Activity Relationships and Related Compounds
Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide belongs to a broader family of structurally related compounds. These include:
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Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 (CAS: 109333-73-5)
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Benzenesulfonic acid, 4-methyl-, 2-(phenylmethylene)hydrazide (CAS: 1666-17-7)
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N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives
Research indicates that modifications to the basic structure of these compounds can yield derivatives with enhanced or novel biological activities . For instance, molecular docking and molecular dynamic simulation studies have been conducted to determine intermolecular interactions between synthesized compounds and biological targets .
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